Methyl 4-aminobutanoate
Overview
Description
Scientific Research Applications
Methyl 4-aminobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs, which are studied for their effects on the nervous system.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Safety and Hazards
Methyl 4-aminobutanoate can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contacting with skin and eye . Use of personal protective equipment is advised .
Mechanism of Action
Target of Action
Methyl 4-aminobutanoate, also known as GABA methyl ester, is a methyl ester resulting from the formal condensation of γ-aminobutyric acid (GABA) with methanol . The primary target of this compound is believed to be the GABA receptors in the central nervous system. GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound is thought to interact with its targets, the GABA receptors, by mimicking the action of GABA. It binds to the GABA receptors, triggering a response in the neuron. This response typically involves the opening of ion channels, allowing the flow of ions across the neuron’s membrane. This can result in changes to the neuron’s excitability, affecting the transmission of signals in the nervous system .
Biochemical Pathways
GABA is involved in several pathways in the body, including the GABAergic synapse and the glutamatergic synapse . These pathways play key roles in the transmission of signals in the nervous system and are involved in various neurological processes .
Pharmacokinetics
It is known that this compound can cross the blood-brain barrier . This allows it to reach its primary targets, the GABA receptors in the central nervous system
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of GABA, given their structural similarities. By binding to GABA receptors, this compound may affect the excitability of neurons, potentially leading to changes in the transmission of signals in the nervous system . This could have various effects, depending on the specific neurons and pathways involved.
Biochemical Analysis
Biochemical Properties
Methyl 4-aminobutanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is 4-aminobutyrate transaminase, which catalyzes the conversion of 4-aminobutanoate to succinate semialdehyde . This interaction is essential for the degradation of GABA and the regulation of neurotransmitter levels in the brain. Additionally, this compound can interact with glutamate decarboxylase, which converts glutamate to GABA .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit an antiaggressive effect in animal models . The compound’s ability to cross the blood-brain barrier allows it to impact neuronal cells directly, potentially altering neurotransmitter levels and affecting neuronal signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to 4-aminobutyrate transaminase, facilitating the conversion of 4-aminobutanoate to succinate semialdehyde . This reaction is part of the GABA shunt pathway, which channels glutamate into the tricarboxylic acid (TCA) cycle . Additionally, this compound may inhibit or activate other enzymes involved in neurotransmitter metabolism, thereby influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can cross the blood-brain barrier and exhibit its effects for extended periods . Its stability and degradation rate in different environments can vary, impacting its efficacy and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit an antiaggressive effect . At higher doses, it may cause toxic or adverse effects, such as respiratory distress or neurotoxicity. The threshold effects and toxicity levels need to be carefully studied to determine the safe and effective dosage range for potential therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the GABA shunt pathway. In this pathway, it is converted to succinate semialdehyde by 4-aminobutyrate transaminase . The succinate semialdehyde is then oxidized to succinate, which enters the TCA cycle . This pathway is crucial for the regulation of neurotransmitter levels and energy metabolism in the brain.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its ability to cross the blood-brain barrier allows it to reach neuronal cells and exert its effects on neurotransmitter levels . The compound’s distribution within different tissues can influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytosol, where it interacts with enzymes involved in neurotransmitter metabolism . The compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications, influencing its overall activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminobutanoate can be synthesized through the esterification of 4-aminobutyric acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-aminohexanoate: Similar structure but with a longer carbon chain.
4-Aminobutyric acid: The parent compound without the ester group.
Uniqueness
Methyl 4-aminobutanoate is unique due to its ability to cross the blood-brain barrier and its potential to be converted into gamma-aminobutyric acid (GABA) in the body. This property makes it a valuable compound for research into neurological disorders and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-aminobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGGLZHHFGHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13031-60-2 (hydrochloride) | |
Record name | 4-Aminobutyric acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10954242 | |
Record name | Methyl 4-aminobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3251-07-8 | |
Record name | Methyl 4-aminobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3251-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobutyric acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-aminobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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